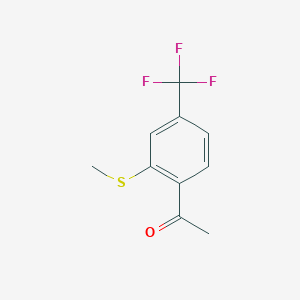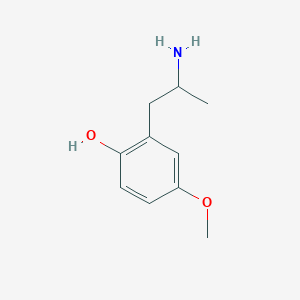
2-(2-Aminopropyl)-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminopropyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminopropyl)-4-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia methanol, and hydrobromic acid . This multi-step reaction yields the desired product with a comprehensive yield of over 63%, making it suitable for industrial-scale production.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of protective groups and selective catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminopropyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Aminopropyl)-4-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Aminopropyl)-4-methoxyphenol involves its interaction with various molecular targets and pathways. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This results in various physiological effects, including mydriasis (dilation of the pupil) and increased heart rate .
Comparaison Avec Des Composés Similaires
2-(2-Aminopropyl)-4-methoxyphenol can be compared with other similar compounds, such as:
5-(2-Aminopropyl)benzofuran (5-APB): Both compounds have similar structures and pharmacological profiles, but 5-APB is more potent in its effects on monoamine transporters.
6-(2-Aminopropyl)benzofuran (6-APB): Similar to 5-APB, 6-APB also interacts with monoamine transporters and has stimulant-like properties.
3,4-Methylenedioxyamphetamine (MDA): While MDA has a different structure, it shares similar effects on monoamine transmission and is used as a reference compound in studies involving this compound.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(2-aminopropyl)-4-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-6-9(13-2)3-4-10(8)12/h3-4,6-7,12H,5,11H2,1-2H3 |
Clé InChI |
GPZMNNPIQBORLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=CC(=C1)OC)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






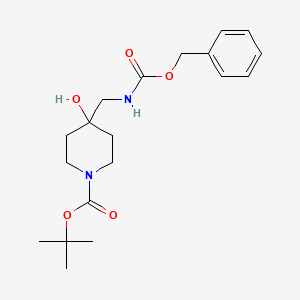
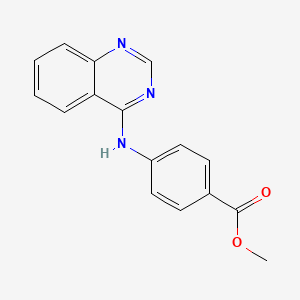
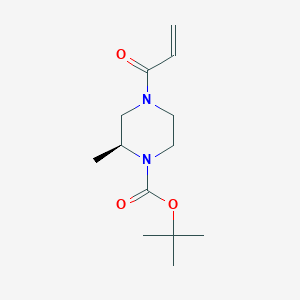
![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
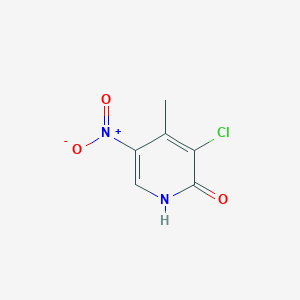
![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)
